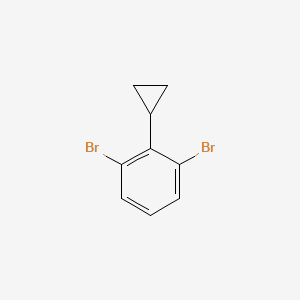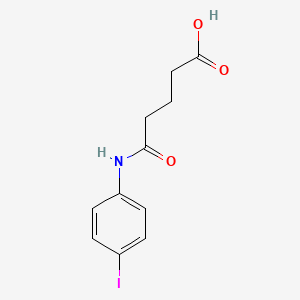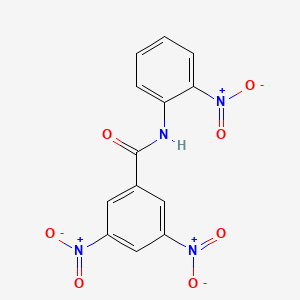
1,3-Dibromo-2-(propan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-2-(propan-2-yl)benzene is an organic compound with the molecular formula C9H10Br2 It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 3 positions, and an isopropyl group is substituted at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2-(propan-2-yl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(propan-2-yl)benzene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalysts and reaction conditions can further enhance the selectivity and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-2-(propan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include hydrogenated benzene derivatives.
Scientific Research Applications
1,3-Dibromo-2-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-dibromo-2-(propan-2-yl)benzene involves its interaction with various molecular targets. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the isopropyl group undergoes oxidative cleavage to form ketones or acids. The pathways involved include electrophilic aromatic substitution and nucleophilic aromatic substitution .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dibromo-3-(propan-2-yl)benzene
- 1,4-Dibromo-2-(propan-2-yl)benzene
- 1,3-Dibromo-4-(propan-2-yl)benzene
Uniqueness
1,3-Dibromo-2-(propan-2-yl)benzene is unique due to the specific positioning of the bromine atoms and the isopropyl group, which influences its reactivity and the types of reactions it can undergo. This unique structure allows for selective functionalization and diverse applications in various fields .
Properties
Molecular Formula |
C9H10Br2 |
|---|---|
Molecular Weight |
277.98 g/mol |
IUPAC Name |
1,3-dibromo-2-propan-2-ylbenzene |
InChI |
InChI=1S/C9H10Br2/c1-6(2)9-7(10)4-3-5-8(9)11/h3-6H,1-2H3 |
InChI Key |
RUWQXQVGRJYFEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC=C1Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-[3-(1,3-dioxoisoindol-2-yl)propyl]-5-ethoxy-1H-indole-2-carboxylate](/img/structure/B15045478.png)

![4-nitro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide](/img/structure/B15045508.png)
![1-methyl-4-nitro-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B15045512.png)
![2-Methyl-N-{2,2,2-trichloro-1-[(morpholine-4-carbothioyl)amino]ethyl}benzamide](/img/structure/B15045517.png)
![5-Ethyl-2-[4-(4-pentylcyclohexyl)phenyl]pyridine](/img/structure/B15045521.png)
methyl}amino)acetate](/img/structure/B15045525.png)






![2-methyl-N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B15045555.png)
